molecular formula C14H12F3N5O2 B10980378 2-[(1-methyl-1H-indol-4-yl)oxy]-N-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]acetamide

2-[(1-methyl-1H-indol-4-yl)oxy]-N-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]acetamide

Cat. No.: B10980378
M. Wt: 339.27 g/mol
InChI Key: FKOPYSOCNFYKRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-methyl-1H-indol-4-yl)oxy]-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is known for its unique chemical structure, which combines an indole moiety with a triazole ring, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-indol-4-yl)oxy]-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]acetamide typically involves the following steps:

    Formation of the Indole Derivative: The starting material, 1-methylindole, is subjected to a halogenation reaction to introduce a halogen atom at the 4-position of the indole ring.

    Nucleophilic Substitution: The halogenated indole is then reacted with an appropriate nucleophile, such as a hydroxyl group, to form the 4-hydroxy-1-methylindole.

    Formation of the Triazole Ring: The triazole ring is synthesized separately by reacting an appropriate precursor with a trifluoromethylating agent under controlled conditions.

    Coupling Reaction: The final step involves coupling the 4-hydroxy-1-methylindole with the triazole derivative using a suitable coupling reagent, such as a carbodiimide, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-indol-4-yl)oxy]-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted indole and triazole derivatives.

Scientific Research Applications

2-[(1-methyl-1H-indol-4-yl)oxy]-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-indol-4-yl)oxy]-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, while the triazole ring can enhance the compound’s binding affinity and specificity. The trifluoromethyl group can further modulate the compound’s physicochemical properties, such as lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(1-methyl-1H-indol-4-yl)oxy]-N-[5-(methyl)-1H-1,2,4-triazol-3-yl]acetamide
  • **2-[(1-methyl-1H-indol-4-yl)oxy]-N-[5-(chloro)-1H-1,2,4-triazol-3-yl]acetamide
  • **2-[(1-methyl-1H-indol-4-yl)oxy]-N-[5-(bromo)-1H-1,2,4-triazol-3-yl]acetamide

Uniqueness

The presence of the trifluoromethyl group in 2-[(1-methyl-1H-indol-4-yl)oxy]-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]acetamide distinguishes it from other similar compounds. This group can significantly influence the compound’s biological activity, metabolic stability, and overall pharmacokinetic profile, making it a unique and valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C14H12F3N5O2

Molecular Weight

339.27 g/mol

IUPAC Name

2-(1-methylindol-4-yl)oxy-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]acetamide

InChI

InChI=1S/C14H12F3N5O2/c1-22-6-5-8-9(22)3-2-4-10(8)24-7-11(23)18-13-19-12(20-21-13)14(15,16)17/h2-6H,7H2,1H3,(H2,18,19,20,21,23)

InChI Key

FKOPYSOCNFYKRJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC=C2OCC(=O)NC3=NNC(=N3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.